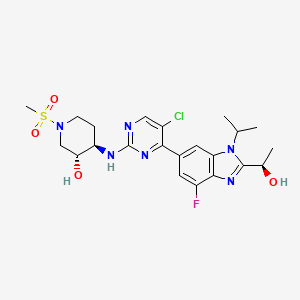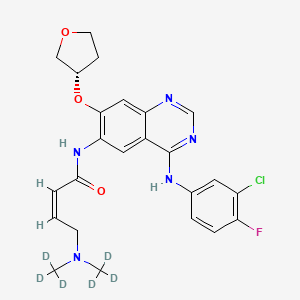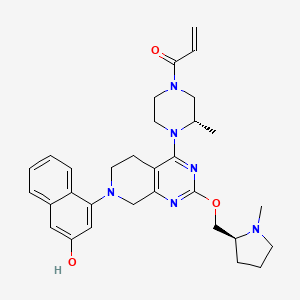
Ganglioside GD3 (disodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ganglioside GD3 (disodium salt) is a glycosphingolipid that contains two sialic acid residues. It is a member of the ganglioside family, which are complex lipids found predominantly in the nervous system. Gangliosides play crucial roles in cell-cell communication, cell signaling, and modulation of membrane proteins and ion channels . Ganglioside GD3 is particularly notable for its involvement in various biological processes, including apoptosis and cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions: Ganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide. This process involves the action of glycosyl- and sialyltransferases . The synthetic route typically includes the following steps:
Formation of Lactosylceramide: This is achieved through the glycosylation of ceramide with lactose.
Addition of Sialic Acid Residues: Sialyltransferases catalyze the transfer of sialic acid residues to lactosylceramide, forming ganglioside GD3.
Industrial Production Methods: Industrial production of ganglioside GD3 often involves extraction from natural sources, such as bovine brain, followed by purification processes. The compound is then converted to its disodium salt form for stability and solubility .
化学反応の分析
Types of Reactions: Ganglioside GD3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s biological activity.
Reduction: Reduction reactions can alter the ceramide backbone, impacting the overall structure and function.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized sialic acid derivatives, while reduction can produce modified ceramide structures .
科学的研究の応用
Ganglioside GD3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and biosynthesis.
Biology: Plays a role in cell signaling, apoptosis, and cell proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting melanoma cells.
Industry: Utilized in the development of therapeutic agents and as a biochemical research tool.
作用機序
Ganglioside GD3 exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in certain cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes.
Cell Signaling: It interacts with cell surface receptors and modulates signaling pathways involved in cell proliferation and survival.
Immune Modulation: Ganglioside GD3 can influence immune responses by affecting the function of antigen-presenting cells and T cells.
類似化合物との比較
Ganglioside GD3 is unique among gangliosides due to its specific structure and biological activities. Similar compounds include:
特性
分子式 |
C70H123N3Na2O29 |
|---|---|
分子量 |
1516.7 g/mol |
IUPAC名 |
disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 |
InChIキー |
LGRBZCLULGFXOD-DQMMGUQESA-L |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)





![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
